molecular formula C13H8BrN3O3S2 B12208616 6-bromo-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12208616
M. Wt: 398.3 g/mol
InChI Key: UYBNUYVKBPIVCC-UHFFFAOYSA-N
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Description

6-Bromo-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene core fused with a 1,3,4-thiadiazole ring. Key structural attributes include:

  • A 6-bromo substituent on the chromene ring, which enhances electrophilicity and influences binding interactions in biological systems.
  • A methylsulfanyl group at position 5 of the thiadiazole ring, contributing to lipophilicity and metabolic stability.

Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, though explicit bioactivity data are absent in the reviewed literature .

Properties

Molecular Formula

C13H8BrN3O3S2

Molecular Weight

398.3 g/mol

IUPAC Name

6-bromo-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C13H8BrN3O3S2/c1-21-13-17-16-12(22-13)15-11(19)10-5-8(18)7-4-6(14)2-3-9(7)20-10/h2-5H,1H3,(H,15,16,19)

InChI Key

UYBNUYVKBPIVCC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 6-bromo-4-oxo-4H-chromene-2-carboxylic acid with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the chromene moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to 6-bromo-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide exhibit significant anticancer properties.

  • Mechanism of Action :
    • The compound may act through the inhibition of various kinases involved in cancer cell proliferation and survival. For instance, studies have shown that similar thiadiazole derivatives inhibit protein/tyrosine kinases such as c-Met and IGF-1R, leading to reduced cell viability in cancer cell lines like A549 (lung cancer) and MDA-MB-231 (breast cancer) .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of this compound significantly reduced cell proliferation in multiple cancer cell lines, with IC50 values indicating potent activity against drug-resistant variants .

Antibacterial Properties

Another promising application of 6-bromo-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide is its antibacterial efficacy.

  • Efficacy Against Bacterial Strains :
    • Preliminary studies suggest that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole moiety is believed to enhance its interaction with bacterial enzymes and membranes .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been a focal point of research.

  • Target Enzymes :
    • It has been reported to inhibit various enzymes involved in metabolic pathways crucial for tumor growth and bacterial survival. For example, it may inhibit carbonic anhydrases and other enzymes critical to cancer metabolism .

Comparative Analysis of Biological Activities

Activity TypeMechanismIC50 ValuesReferences
AnticancerKinase inhibition (c-Met, IGF-1R)0.073 - 3.10 µM
AntibacterialDisruption of bacterial cell wall synthesisVaries by strain
Enzyme InhibitionInhibition of carbonic anhydrasesVaries

Mechanism of Action

The mechanism of action of 6-bromo-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring and chromene moiety can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s ability to form hydrogen bonds and interact with nucleophilic sites can contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1 compares the target compound with structurally related analogs from the evidence.

Compound Name / ID Chromene Substituent Thiadiazole Substituent Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound 6-Bromo 5-Methylsulfanyl Not reported Not available in evidence
11a () 6-Methyl 5-Acetyl, 3-Phenyl 214–216 IR: C=O (1685 cm⁻¹); ¹H-NMR: δ 2.41 (s, CH₃)
11f () 6-Methyl 5-Thiophene-2-carbonyl, 3-Phenyl 240–242 IR: C=O (1690 cm⁻¹); ¹³C-NMR: δ 165.2 (C=O)
6f () N/A (Dimeric core) 3-(4-Chlorophenyl), 5-Acetyl 295 IR: C≡N (2199 cm⁻¹); ¹H-NMR: δ 2.41 (s, 2CH₃)

Key Observations:

  • Substituent Effects: Bromination at position 6 (target compound) vs.
  • Thermal Stability : Dimeric analogs like 6f exhibit higher melting points (>295°C) due to extended conjugation and intermolecular interactions .
  • Spectral Signatures : The absence of nitrile (C≡N) or acetyl (C=O) groups in the target compound distinguishes its IR/NMR profile from analogs like 6f or 11a .

Biological Activity

The compound 6-bromo-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide is a complex organic molecule that incorporates elements from both chromene and thiadiazole structures. This article explores its biological activity, focusing on its potential pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C12H10BrN4O2S
  • Molecular Weight : 356.20 g/mol
  • CAS Number : 54044-79-0

This compound features a bromine atom, a thiadiazole ring, and a chromene moiety, which are known to contribute to diverse biological activities.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities including:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives can possess significant antimicrobial properties. For instance, derivatives similar to 6-bromo-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide have been evaluated against various bacterial strains and fungi, demonstrating potential as effective antimicrobial agents .
  • Antioxidant Properties : The presence of the chromene structure is often associated with antioxidant activity. Research indicates that compounds in this class can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : Some studies suggest that similar compounds may act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition could provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
Compound AAntimicrobialE. coli15.0
Compound BAntioxidantFree radicals12.5
Compound CCOX InhibitionCOX-220.0
Compound DLOX InhibitionLOX-1518.0

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
  • Antioxidant Mechanisms : In vitro assays demonstrated that compounds with a chromene backbone showed a dose-dependent increase in antioxidant activity as measured by DPPH radical scavenging assays. The most potent compounds had IC50 values below 20 µM, indicating strong potential for therapeutic use in oxidative stress-related conditions .
  • Inflammatory Response Modulation : Research involving animal models of inflammation showed that administration of thiadiazole derivatives led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that these compounds may offer therapeutic benefits in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2-ylidene]-4-oxochromene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving brominated chromene-2-carboxylic acid derivatives and 5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-amine precursors. Key steps include refluxing in ethanol or acetonitrile with catalysts like triethylamine, followed by purification via recrystallization (e.g., ethanol/water mixtures). Spectral validation (IR, NMR) is critical to confirm the Z-configuration of the thiadiazole-ylidene moiety .

Q. How is the compound characterized structurally, and what spectral data are pivotal for validation?

  • Methodological Answer :

  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O of chromene), ~1600 cm⁻¹ (C=N of thiadiazole), and ~680 cm⁻¹ (C-S-C stretching) confirm functional groups.
  • NMR :
  • ¹H NMR : A singlet at δ 2.5–3.0 ppm for methylsulfanyl (SCH₃); aromatic protons (chromene) appear between δ 7.0–8.5 ppm.
  • ¹³C NMR : Carbonyl (C=O) signals at ~170–180 ppm; thiadiazole carbons at ~150–160 ppm.
  • Mass Spectrometry : Molecular ion [M⁺] and fragment peaks (e.g., loss of Br or SCH₃ groups) validate the molecular formula .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Ethanol/water (4:1 v/v) or DMF/H₂O mixtures are effective for recrystallization due to moderate polarity, yielding crystals with high purity (melting points: 160–204°C). Slow cooling after reflux minimizes impurities .

Advanced Research Questions

Q. How can reaction yields be improved for the thiadiazole-ylidene intermediate?

  • Methodological Answer :

  • Catalyst Optimization : Use iodine or triethylamine to accelerate cyclization .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Reflux at 80–100°C for 20+ hours ensures complete ring closure. Monitor via TLC (silica gel, ethyl acetate/hexane) .

Q. What computational methods predict the compound’s bioactivity, and how do they align with experimental data?

  • Methodological Answer :

  • Molecular Docking : Target enzymes like bacterial dihydrofolate reductase (DHFR) or tyrosine kinases using AutoDock Vina.
  • QSAR Models : Correlate thiadiazole substituents (e.g., SCH₃) with antimicrobial/antitumor activity. Validate with in vitro assays (MIC values, IC₅₀) .

Q. How are spectral contradictions (e.g., unexpected NMR splitting) resolved during structural elucidation?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation around the C=N bond).
  • 2D Techniques : HSQC and HMBC confirm connectivity; NOESY detects spatial proximity of SCH₃ and chromene protons .

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